molecular formula C12H17BrN2OS B14915131 (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone

Cat. No.: B14915131
M. Wt: 317.25 g/mol
InChI Key: CYIHUQMUOQMJMP-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and a piperidine moiety with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Compounds with a thiophene ring structure.

    Piperidines: Compounds containing a piperidine ring.

    Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.

Uniqueness

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is unique due to its combination of a brominated thiophene ring and a piperidine moiety with a dimethylamino substituent. This unique structure imparts specific chemical and physical properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17BrN2OS

Molecular Weight

317.25 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-[3-(dimethylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C12H17BrN2OS/c1-14(2)9-4-3-6-15(8-9)12(16)11-10(13)5-7-17-11/h5,7,9H,3-4,6,8H2,1-2H3

InChI Key

CYIHUQMUOQMJMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCN(C1)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

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